molecular formula C13H19N3O3 B13212391 tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B13212391
M. Wt: 265.31 g/mol
InChI Key: RFIBBUUOXSPMKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyl carbamate group and a 4-methoxypyrimidinyl substituent. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates. The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, facilitating synthetic modifications .

The compound’s molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . Safety data indicate it is classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)11-14-6-5-10(15-11)18-4/h5-6,9H,7-8H2,1-4H3

InChI Key

RFIBBUUOXSPMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 4-methoxypyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate with structurally related azetidine and piperidine derivatives:

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₂H₁₇N₃O₂ 4-Methoxypyrimidinyl Electron-rich pyrimidine; moderate toxicity profile
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate C₂₀H₂₅N₃O₄ Indol-1-yl, methoxycarbonylmethyl Bulky indole substituent; higher molecular weight (367.44 g/mol)
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate C₁₂H₁₇N₃O₂ Pyrimidinyl (no methoxy) Lacks methoxy group; similar toxicity (H302, H315, H319)
1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate C₁₃H₂₂N₂O₄ Aminomethyl, methyl ester Dual carbamate/ester functionality; potential for further derivatization
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate C₁₈H₂₉N₅O₃ Ethoxypyrimidinyl, piperidine scaffold Six-membered ring; ethoxy group enhances lipophilicity

Key Observations :

  • Electronic Effects: The 4-methoxy group on the pyrimidine ring increases electron density compared to non-substituted pyrimidinyl analogs (e.g., tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate). This may enhance π-π stacking interactions in target binding .
  • Steric Considerations : Bulky substituents like indol-1-yl (compound 4p, ) reduce synthetic yields (55% vs. 47% for compound 1j ) due to steric hindrance during cyclization.

Biological Activity

tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological effects and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing pyrimidine and azetidine structures exhibit significant antibacterial properties. For example, a study assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with Minimum Inhibitory Concentrations (MICs) in the range of micrograms per milliliter, indicating potent activity against these pathogens .

Bacteria MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity. Preliminary results indicate effectiveness against common fungal strains such as Candida albicans, with MIC values suggesting moderate antifungal potential. Further investigations are required to optimize its efficacy and understand the mechanism of action.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies on various cancer cell lines revealed that the compound inhibits cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development as an anticancer agent .

Case Studies

  • Case Study on Antibacterial Efficacy : A research team synthesized several analogs of azetidine derivatives and tested their antibacterial activity using the agar diffusion method. Results showed that compounds with a methoxy group exhibited enhanced activity compared to those without substitutions .
  • Case Study on Anticancer Properties : A study published in a peer-reviewed journal reported that this compound significantly reduced viability in breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic applications .

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